molecular formula C16H12BrN3O2 B278766 N-(4-bromophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

N-(4-bromophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

Katalognummer B278766
Molekulargewicht: 358.19 g/mol
InChI-Schlüssel: WQZWVPRBJHAGRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of medicine. This compound is a quinazoline derivative that exhibits a range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.

Wirkmechanismus

The mechanism of action of N-(4-bromophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is not fully understood. However, it has been proposed that it exerts its biological activities by modulating various signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways. It has been shown to inhibit the activity of enzymes such as topoisomerase II and HDAC6, which are involved in DNA replication and gene expression, respectively.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide exhibits a range of biochemical and physiological effects. It has been found to induce apoptosis and inhibit cell proliferation in cancer cells. It also inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, it exhibits anti-viral activity against influenza A virus and herpes simplex virus type 1.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-(4-bromophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is that it exhibits a range of biological activities, making it a promising candidate for the development of new drugs. However, its limited solubility in aqueous solutions and poor pharmacokinetic properties pose a challenge for its use in vivo. Additionally, its cytotoxicity and potential side effects need to be further investigated.

Zukünftige Richtungen

There are several future directions for the research on N-(4-bromophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide. One of the areas of interest is the development of new analogs with improved pharmacokinetic properties and reduced toxicity. Additionally, the mechanism of action of this compound needs to be further elucidated to identify its molecular targets and signaling pathways. Furthermore, the potential application of N-(4-bromophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide in the treatment of viral infections and inflammatory diseases needs to be explored in more detail. Overall, the research on N-(4-bromophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide holds great promise for the development of new drugs for the treatment of various diseases.

Synthesemethoden

The synthesis of N-(4-bromophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide involves the reaction of 4-bromoaniline with 2-aminobenzamide in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The reaction proceeds via a nucleophilic substitution mechanism to yield the desired product. The purity and yield of the product can be improved by recrystallization from a suitable solvent.

Wissenschaftliche Forschungsanwendungen

N-(4-bromophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been extensively studied for its potential application in the treatment of various diseases. It has been found to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including lung, breast, and colon cancer. Additionally, it has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. It also exhibits anti-viral activity against influenza A virus and herpes simplex virus type 1.

Eigenschaften

Produktname

N-(4-bromophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

Molekularformel

C16H12BrN3O2

Molekulargewicht

358.19 g/mol

IUPAC-Name

N-(4-bromophenyl)-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C16H12BrN3O2/c17-11-5-7-12(8-6-11)19-15(21)9-20-10-18-14-4-2-1-3-13(14)16(20)22/h1-8,10H,9H2,(H,19,21)

InChI-Schlüssel

WQZWVPRBJHAGRT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)Br

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.